Cas no 2253632-38-9 (Quinoline, decahydro-7-methyl-, hydrochloride (1:1))

Quinoline, decahydro-7-methyl-, hydrochloride (1:1) structure
2253632-38-9 structure
商品名:Quinoline, decahydro-7-methyl-, hydrochloride (1:1)
CAS番号:2253632-38-9
MF:C10H20ClN
メガワット:189.72550201416
CID:5461612
PubChem ID:137919893

Quinoline, decahydro-7-methyl-, hydrochloride (1:1) 化学的及び物理的性質

名前と識別子

    • 2253632-38-9
    • 7-Methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline;hydrochloride
    • 7-methyl-decahydroquinoline hydrochloride
    • Z3408134299
    • EN300-6499750
    • Quinoline, decahydro-7-methyl-, hydrochloride (1:1)
    • インチ: 1S/C10H19N.ClH/c1-8-4-5-9-3-2-6-11-10(9)7-8;/h8-11H,2-7H2,1H3;1H
    • InChIKey: YLYKHSGSDCMSQW-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(CCC(C)C2)CCC1.[H]Cl

計算された属性

  • せいみつぶんしりょう: 189.1284273g/mol
  • どういたいしつりょう: 189.1284273g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 133
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12Ų

Quinoline, decahydro-7-methyl-, hydrochloride (1:1) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6499750-0.05g
7-methyl-decahydroquinoline hydrochloride
2253632-38-9 95.0%
0.05g
$155.0 2025-03-14
Enamine
EN300-6499750-1.0g
7-methyl-decahydroquinoline hydrochloride
2253632-38-9 95.0%
1.0g
$671.0 2025-03-14
Enamine
EN300-6499750-2.5g
7-methyl-decahydroquinoline hydrochloride
2253632-38-9 95.0%
2.5g
$1315.0 2025-03-14
Enamine
EN300-6499750-0.1g
7-methyl-decahydroquinoline hydrochloride
2253632-38-9 95.0%
0.1g
$232.0 2025-03-14
Enamine
EN300-6499750-0.5g
7-methyl-decahydroquinoline hydrochloride
2253632-38-9 95.0%
0.5g
$524.0 2025-03-14
1PlusChem
1P028JIC-10g
7-methyl-decahydroquinolinehydrochloride
2253632-38-9 95%
10g
$3627.00 2024-05-25
Enamine
EN300-6499750-5.0g
7-methyl-decahydroquinoline hydrochloride
2253632-38-9 95.0%
5.0g
$1945.0 2025-03-14
1PlusChem
1P028JIC-50mg
7-methyl-decahydroquinolinehydrochloride
2253632-38-9 95%
50mg
$246.00 2024-05-25
Aaron
AR028JQO-2.5g
7-methyl-decahydroquinolinehydrochloride
2253632-38-9 95%
2.5g
$1834.00 2025-02-16
1PlusChem
1P028JIC-2.5g
7-methyl-decahydroquinolinehydrochloride
2253632-38-9 95%
2.5g
$1688.00 2024-05-25

Quinoline, decahydro-7-methyl-, hydrochloride (1:1) 関連文献

Quinoline, decahydro-7-methyl-, hydrochloride (1:1)に関する追加情報

Quinoline, decahydro-7-methyl-, hydrochloride (1:1): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

Quinoline, decahydro-7-methyl-, hydrochloride (1:1), with the CAS number 2253632-38-9, represents a significant compound in the realm of chemical and pharmaceutical research. This derivative of quinoline has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound's hydrochloride salt form enhances its solubility and bioavailability, making it a promising candidate for further investigation in drug development.

The structural framework of Quinoline, decahydro-7-methyl-, hydrochloride (1:1) incorporates a decahydroquinoline core, which is a modified version of the traditional quinoline scaffold. This modification introduces additional stability and reactivity that can be exploited for therapeutic purposes. The presence of a methyl group at the 7-position further influences the electronic and steric properties of the molecule, potentially affecting its interaction with biological targets.

In recent years, there has been growing interest in quinoline derivatives due to their broad spectrum of biological activities. Quinoline, decahydro-7-methyl-, hydrochloride (1:1) has been studied for its potential antimicrobial, antimalarial, and anti-inflammatory properties. These properties are attributed to the ability of quinoline derivatives to interfere with essential biological processes in pathogens and disease-related mechanisms.

One of the most compelling aspects of Quinoline, decahydro-7-methyl-, hydrochloride (1:1) is its versatility in chemical modifications. Researchers have explored various derivatives to optimize pharmacokinetic profiles and enhance therapeutic efficacy. The hydrochloride salt form not only improves solubility but also ensures better pharmacological activity by maintaining the compound's stability in biological systems.

Recent advancements in computational chemistry have enabled more efficient screening of quinoline derivatives like Quinoline, decahydro-7-methyl-, hydrochloride (1:1). High-throughput virtual screening and molecular docking studies have identified novel binding interactions with target proteins, providing insights into potential drug mechanisms. These computational approaches have significantly accelerated the discovery process, allowing researchers to prioritize compounds for experimental validation.

The pharmaceutical industry has shown particular interest in quinoline derivatives for their role in developing treatments for neglected tropical diseases. Quinoline, decahydro-7-methyl-, hydrochloride (1:1) has been investigated as a lead compound for novel antimalarial agents due to its structural similarity to established drugs like chloroquine and mefloquine. However, the challenge remains in identifying derivatives that can overcome resistance mechanisms while maintaining safety profiles.

In addition to antimicrobial applications, Quinoline, decahydro-7-methyl-, hydrochloride (1:1) has shown promise in addressing inflammatory conditions. Studies indicate that quinoline derivatives can modulate inflammatory pathways by inhibiting key enzymes and cytokines. This makes them attractive candidates for developing anti-inflammatory therapies with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

The synthesis of Quinoline, decahydro-7-methyl-, hydrochloride (1:1) involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as catalytic hydrogenation and nucleophilic substitution are commonly employed in the synthesis process.

Quality control and analytical characterization are critical steps in evaluating Quinoline, decahydro-7-methyl-, hydrochloride (1:1) before it can be used in clinical trials or commercial products. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are used to confirm molecular structure and assess purity levels. These methods provide essential data on the compound's chemical properties and stability.

The future direction of research on Quinoline, decahydro-7-methyl-, hydrochloride (1:1) lies in exploring its potential as a scaffold for drug discovery. By modifying different functional groups within the decahydroquinoline core, researchers aim to develop compounds with enhanced potency and selectivity. Collaborative efforts between academic institutions and pharmaceutical companies are crucial for translating these findings into tangible therapeutic benefits.

In conclusion, Quinoline, decahydro-7-methyl-, hydrochloride (1:1) represents a fascinating compound with significant potential in modern chemical and pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for further investigation. As research continues to uncover new applications and synthetic strategies, this derivative is poised to play a crucial role in addressing various health challenges worldwide.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量